molecular formula C26H26N2O6 B12136810 1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12136810
M. Wt: 462.5 g/mol
InChI Key: QKPMKDXZQUDSFB-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves several steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indole and pyrrole precursors, followed by their coupling to form the spiro compound. Key steps include:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling of the indole and pyrrole rings: This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the benzoyl group: This can be done through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Addition of the prop-2-en-1-yloxy group: This step may involve a nucleophilic substitution reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes from alcohols.

    Reduction: Formation of alcohols from ketones or aldehydes.

    Substitution: Formation of new ethers or esters depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

1-ethyl-4’-hydroxy-1’-(2-methoxyethyl)-3’-[4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be compared with other similar compounds, such as:

    1-methoxy-4-[(4-methoxyphenyl)ethynyl]benzene: Similar in having methoxy and phenyl groups but differs in the overall structure and functional groups.

    7-(2-hydroxy-ethoxy)-4-methyl-chromen-2-one: Shares the hydroxy and methoxy groups but has a different core structure.

    (4R)-1-hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol 1-acetate: Similar in having hydroxy and methylethenyl groups but differs in the cyclohexene core.

Properties

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

(4'E)-1-ethyl-4'-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1'-(2-methoxyethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H26N2O6/c1-4-15-34-18-12-10-17(11-13-18)22(29)21-23(30)24(31)28(14-16-33-3)26(21)19-8-6-7-9-20(19)27(5-2)25(26)32/h4,6-13,29H,1,5,14-16H2,2-3H3/b22-21-

InChI Key

QKPMKDXZQUDSFB-DQRAZIAOSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OCC=C)\O)/C(=O)C(=O)N3CCOC

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OCC=C)O)C(=O)C(=O)N3CCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.